5-Methyl-4-octanone

Physicochemical Property Volatility Control Flavor and Fragrance Formulation

5-Methyl-4-octanone (CAS 6175-51-5), also known as 5-methyloctan-4-one, is a branched-chain aliphatic ketone with the molecular formula C9H18O and a molecular weight of 142.24 g/mol. As a member of the methyl-4-octanone regioisomer family, it features a methyl substituent at the C5 position of the octan-4-one backbone, endowing it with distinct physicochemical properties (boiling point approx.

Molecular Formula C9H18O
Molecular Weight 142.24 g/mol
CAS No. 6175-51-5
Cat. No. B13107709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-4-octanone
CAS6175-51-5
Molecular FormulaC9H18O
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCCCC(C)C(=O)CCC
InChIInChI=1S/C9H18O/c1-4-6-8(3)9(10)7-5-2/h8H,4-7H2,1-3H3
InChIKeySNBMNYYIKTXSST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-4-octanone (CAS 6175-51-5) – A Branched Ketone with Differentiated Physicochemical and Stereochemical Properties for Precision Research and Industrial Application


5-Methyl-4-octanone (CAS 6175-51-5), also known as 5-methyloctan-4-one, is a branched-chain aliphatic ketone with the molecular formula C9H18O and a molecular weight of 142.24 g/mol [1]. As a member of the methyl-4-octanone regioisomer family, it features a methyl substituent at the C5 position of the octan-4-one backbone, endowing it with distinct physicochemical properties (boiling point approx. 180 °C, vapor pressure approx. 0.9 mmHg at 25 °C) and a chiral center that enables stereoselective transformations . The compound is used in flavor and fragrance applications, organic synthesis, and as a chiral intermediate in pheromone chemistry.

Why Methyl-4-octanone Regioisomers Cannot Be Interchanged: Quantified Differences in Boiling Point, Vapor Pressure, and Lipophilicity


The methyl-4-octanone family encompasses several regioisomers (2-methyl, 3-methyl, and 5-methyl) that share the same molecular formula but differ critically in the position of the methyl branch along the octan-4-one backbone. These structural variations translate into measurable differences in key properties: boiling points range from 174 °C (3-methyl) to 180 °C (5-methyl), vapor pressures span 0.9–1.2 mmHg at 25 °C, and XLogP3 values vary from 2.6 to 2.7 . Such disparities directly impact distillation cut points, headspace volatility in fragrance delivery, gas chromatographic retention times, and partitioning behavior in biphasic systems—rendering direct substitution of one regioisomer for another unreliable without comprehensive re-validation of the entire downstream process [1].

Quantitative, Comparator-Based Evidence for 5-Methyl-4-octanone Differentiation


Higher Boiling Point and Lower Vapor Pressure Versus 3-Methyl-4-octanone Provide a Wider Volatility Window for Formulation Control

5-Methyl-4-octanone exhibits a predicted boiling point of 180.0 ± 8.0 °C at 760 mmHg and a vapor pressure of 0.9 ± 0.3 mmHg at 25 °C . In direct comparison, 3-methyl-4-octanone has a lower boiling point of 174.0–175.0 °C and a higher vapor pressure of 1.2 mmHg at 25 °C [1]. This translates to a +5 to +6 °C boiling point elevation and a approximately -0.3 mmHg vapor pressure reduction for the 5-methyl isomer. These differences influence the rate of evaporation from formulations and the retention time in gas chromatographic analysis, offering a distinct volatility profile.

Physicochemical Property Volatility Control Flavor and Fragrance Formulation

Measurably Higher Lipophilicity (XLogP3) Compared to 2-Methyl-4-octanone Influences Partitioning Behavior

The computed XLogP3-AA value for 5-methyl-4-octanone is 2.7, as provided by PubChem based on the XLogP3 3.0 algorithm [1]. In contrast, the 2-methyl-4-octanone isomer has a computed XLogP3-AA value of 2.6 [2]. This +0.1 difference indicates a measurable shift in lipophilicity, reflecting the subtle but quantifiable impact of the methyl branch position on the molecule's overall hydrophobicity. While both compounds are moderately lipophilic, this difference can be significant in processes where small logP variations affect the outcome.

Lipophilicity Partition Coefficient Solvent Extraction

Chiral Center at C5 Enables Stereoselective Transformations for Pheromone and Bioactive Molecule Synthesis

5-Methyl-4-octanone possesses a chiral center at the C5 carbon atom, a feature absent in the linear 4-octanone and positioned differently in other regioisomers such as 2-methyl-4-octanone. This stereogenic center is crucial for the asymmetric synthesis of (4S,5S)-5-methyl-4-octanol (cruentol), the major aggregation pheromone of the palmetto weevil, Rhynchophorus cruentatus [1]. The ketone serves as a prochiral precursor that, upon stereoselective reduction, yields the desired enantiomerically pure alcohol. This specific chiral architecture is not available with 4-octanone or with other methyl isomers that do not place the chiral center in the required position relative to the carbonyl group .

Stereochemistry Pheromone Synthesis Chiral Building Block

Validated Application Scenarios for 5-Methyl-4-octanone Based on Quantified Differentiation Evidence


Asymmetric Synthesis of Cruentol and Related Palm Weevil Aggregation Pheromones

5-Methyl-4-octanone is the key prochiral intermediate for the stereoselective synthesis of (4S,5S)-5-methyl-4-octanol (cruentol), the male-produced aggregation pheromone of the palmetto weevil . Its chiral center at C5, combined with the carbonyl group at C4, permits asymmetric reduction to yield the single enantiomer required for bioactivity. This specific chiral architecture cannot be replicated using 4-octanone or 2-methyl-4-octanone without introducing additional synthetic steps, making 5-methyl-4-octanone the preferred starting material for pheromone research and production. Researchers in chemical ecology and integrated pest management benefit from the compound's direct stereochemical relevance to the target pheromone, streamlining synthesis and ensuring high enantiomeric purity essential for field bioassays and attractant formulations .

Flavor and Fragrance Formulation Requiring a High-Boiling, Low-Volatility Ketone Note

The quantified boiling point advantage of 5-methyl-4-octanone (+5 to +6 °C higher than 3-methyl-4-octanone) and its lower vapor pressure (-0.3 mmHg) translate to a slower evaporation rate in fragrance applications . This property makes 5-methyl-4-octanone suitable for formulators seeking a ketone-based scent note with enhanced longevity on the skin or in ambient release systems. When a fragrance ingredient requires a boiling point above 175 °C to ensure it remains in the middle-to-base note range rather than the top note, 5-methyl-4-octanone is the isomer of choice over the faster-evaporating 3-methyl-4-octanone. The quantified volatility difference allows formulators to predict and control scent evolution with greater precision than would be possible with generic ketone solvents.

Method Development and Reference Standard for Gas Chromatographic Analysis of Methyl-Octanone Isomers

The distinct physicochemical properties of 5-methyl-4-octanone — specifically its boiling point of 180.0 °C and its lipophilicity of XLogP3 2.7 — provide a clearly differentiated signal for method development and validation in gas chromatography (GC) [1]. In a mixture of methyl-4-octanone regioisomers, 5-methyl-4-octanone will elute later than 3-methyl-4-octanone (boiling point 174 °C) and earlier or later than other isomers depending on column polarity. In addition, its slightly higher XLogP3 value compared to 2-methyl-4-octanone (2.7 vs 2.6) influences its retention in reversed-phase HPLC methods, allowing for separation optimization. Analytical chemists requiring pure reference standards for method validation or isomer identification benefit from purchasing 5-methyl-4-octanone with certified purity, as its specific retention characteristics are not interchangeable with other methyl-4-octanone isomers.

Organic Synthesis Intermediate Requiring a Specific Lipophilic Ketone Building Block

5-Methyl-4-octanone serves as a versatile intermediate in organic synthesis, where its specific lipophilicity (XLogP3 2.7) can influence reaction outcomes compared to less lipophilic analogs such as 2-methyl-4-octanone (XLogP3 2.6) . In reactions where solubility in organic solvents or partitioning between aqueous and organic phases is critical — such as phase-transfer catalyzed reactions, lipase-mediated transformations, or biphasic oxidations — the +0.1 logP difference provides a measurable advantage in driving the reaction toward the organic phase. Furthermore, the chiral center at C5 enables subsequent asymmetric transformations, making this ketone a dual-purpose building block for the construction of complex, chiral molecules. Researchers in medicinal chemistry, agrochemical development, and natural product synthesis can leverage these combined properties to achieve specific outcomes that are unattainable with achiral or differently positioned methyl-4-octanone isomers [1].

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